2,3-ジクロロ-1,1,1-トリフルオロプロパン

説明

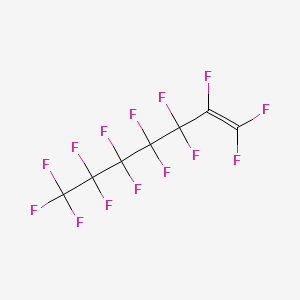

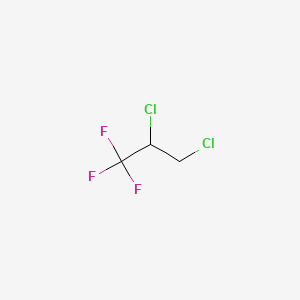

2,3-Dichloro-1,1,1-trifluoropropane is a useful research compound. Its molecular formula is C3H3Cl2F3 and its molecular weight is 166.95 g/mol. The purity is usually 95%.

The exact mass of the compound 2,3-Dichloro-1,1,1-trifluoropropane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,3-Dichloro-1,1,1-trifluoropropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dichloro-1,1,1-trifluoropropane including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

冷凍システム

2,3-ジクロロ-1,1,1-トリフルオロプロパン: は、熱伝達組成物の成分として冷凍システムで使用されます。 液体から蒸気への相変化特性、およびその逆の特性により、圧縮式冷凍システムに特に効果的です .

エアゾール噴射剤

この化合物は、さまざまな製品のエアゾール噴射剤として機能します。 その揮発性と圧力特性により、エアゾール製品の分配と配送に適しています .

発泡剤

発泡体の製造において、2,3-ジクロロ-1,1,1-トリフルオロプロパンは発泡剤として機能します。 断熱材や包装材で使用される発泡体のセル構造の作成に役立ちます .

溶剤と洗浄剤

この化合物は、その溶剤特性により、電子部品や精密機器の脱脂や洗浄に使用される洗浄剤に利用されます .

重合媒体

これは、重合プロセスにおける媒体として使用されます。 この化合物は、特定のプラスチックの重合に制御された環境を提供し、最終製品の特性に影響を与えます .

消火剤

2,3-ジクロロ-1,1,1-トリフルオロプロパン: は、消火組成物にも使用されます。 液体と気体の両方の形態で効果を発揮し、消火剤としての汎用性に貢献します .

特性

IUPAC Name |

2,3-dichloro-1,1,1-trifluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Cl2F3/c4-1-2(5)3(6,7)8/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJMGASHUZRHZBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Cl2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870507 | |

| Record name | 2,3-Dichloro-1,1,1-trifluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338-75-0 | |

| Record name | 2,3-Dichloro-1,1,1-trifluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 2,3-dichloro-1,1,1-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000338750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dichloro-1,1,1-trifluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dichloro-1,1,1-trifluoropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of 2,3-Dichloro-1,1,1-trifluoropropane (HCFC-243db) according to the provided research?

A1: The research primarily highlights HCFC-243db as a key component in the synthesis of 2,3,3,3-Tetrafluoropropene (HFO-1234yf) [, , ]. It serves as a precursor in the chemical reactions leading to the formation of HFO-1234yf, a compound with applications as a refrigerant and heat transfer fluid.

Q2: What other compounds are often found in compositions containing HCFC-243db and what is their purpose?

A2: Compositions containing HCFC-243db often include compounds like 2-Chloro-1,1,1-trifluoropropene (HCFO-1233xf) and 2-Chloro-1,1,1,2-tetrafluoropropane (HCFC-244db). These, along with HCFC-243db, are particularly important in the production process of HFO-1234yf [, ]. Additionally, compositions with HFO-1234yf might include a wide range of other hydrofluorocarbons (HFCs), hydrochlorofluorocarbons (HCFCs), hydrofluoroolefins (HFOs), and hydrocarbons like ethylene, each with specific properties contributing to the overall performance of the mixture, especially as refrigerants [, ].

Q3: Can you elaborate on the significance of HFO-1234yf and its connection to environmental concerns?

A3: HFO-1234yf, the compound synthesized using HCFC-243db as a precursor, is often presented as a more environmentally friendly alternative to traditional refrigerants like hydrofluorocarbons (HFCs) [, ]. This is because HFO-1234yf has a significantly lower global warming potential (GWP) compared to HFCs, making it a more sustainable option in applications like refrigeration, air conditioning, and heat pump systems [].

Q4: What is the synthesis method for 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf) using HCFC-243db?

A4: One study describes a method for synthesizing HCFO-1233xf using HCFC-243db as a starting material []. The process involves reacting HCFC-243db with a calcium compound and water at specific molar ratios and temperatures. The reaction results in HCFO-1233xf, highlighting the role of HCFC-243db as a valuable precursor in producing other fluorocarbon compounds.

Q5: Are there any specific catalytic processes mentioned in the research that involve 2,3-Dichloro-1,1,1-trifluoropropane?

A5: One of the papers mentions a catalytic process for chlorinating 3,3,3-trifluoropropene to produce 2,3-Dichloro-1,1,1-trifluoropropane []. The process utilizes a catalyst comprising at least one metal halide, where the metal is selected from Group 13, 14, or 15 of the periodic table, or a transition metal, or a combination thereof. This process highlights the use of catalysts in selectively producing HCFC-243db.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。